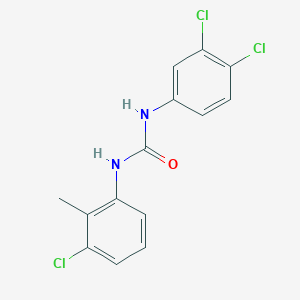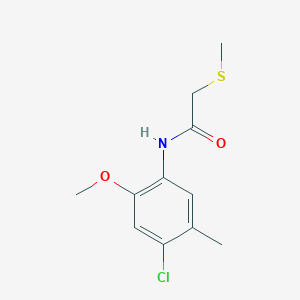
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methylsulfanylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methylsulfanylacetamide is an organic compound that belongs to the class of acetamides. Compounds in this class are often used in various chemical and pharmaceutical applications due to their diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-methylsulfanylacetamide typically involves the reaction of 4-chloro-2-methoxy-5-methylaniline with methylthioacetic acid. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction conditions often include a solvent such as dichloromethane and are conducted at room temperature.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often with the removal of the chlorine atom.
Substitution: Substituted derivatives where the chlorine atom is replaced by another group.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in biochemical assays and studies.
Medicine: Could be explored for its pharmacological properties.
Industry: May be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
相似化合物的比较
Similar Compounds
- N-(4-chloro-2-methoxyphenyl)-2-(methylthio)acetamide
- N-(4-chloro-2-methylphenyl)-2-(methylthio)acetamide
- N-(4-chloro-2-methoxy-5-methylphenyl)-2-(ethylthio)acetamide
Uniqueness
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methylsulfanylacetamide is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions with other molecules. The presence of the chloro, methoxy, and methylthio groups can provide distinct chemical properties compared to similar compounds.
属性
分子式 |
C11H14ClNO2S |
|---|---|
分子量 |
259.75 g/mol |
IUPAC 名称 |
N-(4-chloro-2-methoxy-5-methylphenyl)-2-methylsulfanylacetamide |
InChI |
InChI=1S/C11H14ClNO2S/c1-7-4-9(13-11(14)6-16-3)10(15-2)5-8(7)12/h4-5H,6H2,1-3H3,(H,13,14) |
InChI 键 |
VAPBMRQMZKGJIW-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC |
规范 SMILES |
CC1=CC(=C(C=C1Cl)OC)NC(=O)CSC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


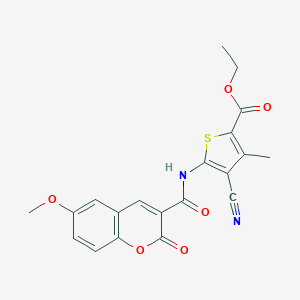
![N-cyclohexyl-4-[2-(2-fluoroanilino)-2-oxoethoxy]benzamide](/img/structure/B254607.png)
![2-[3-(2-Ethoxyphenoxy)-4-oxo-2-(trifluoromethyl)chromen-7-yl]oxyacetic acid](/img/structure/B254608.png)
![N-(tert-butyl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]propanamide](/img/structure/B254610.png)
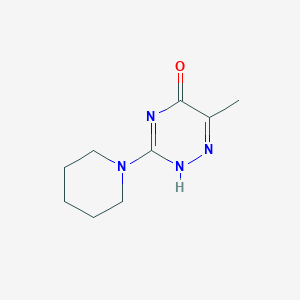
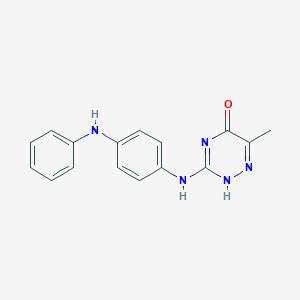
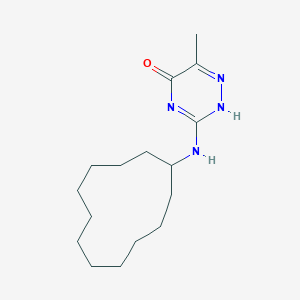
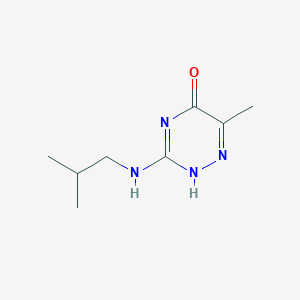
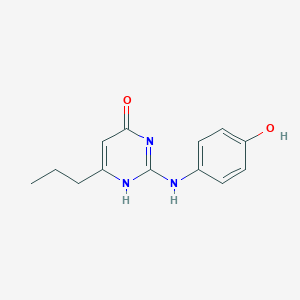
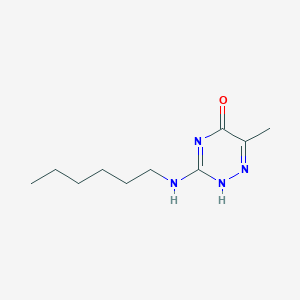
![methyl 2-[2-[(Z)-(3-bromo-5-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]hydrazinyl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B254622.png)
![N-[(E)-(3-aminoisoindol-1-ylidene)amino]-2-(3-bromophenoxy)acetamide](/img/structure/B254623.png)
![N-[(Z)-(3-aminoisoindol-1-ylidene)amino]-2-(2-tert-butyl-4-methylphenoxy)acetamide](/img/structure/B254624.png)
